molecular formula C6H4BrNO2 B14126945 4-Bromo-3-hydroxypyridine-2-carbaldehyde

4-Bromo-3-hydroxypyridine-2-carbaldehyde

Cat. No.: B14126945
M. Wt: 202.01 g/mol
InChI Key: BCSPTLALNOZEAH-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C6H4BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-hydroxypyridine-2-carbaldehyde typically involves the bromination of 3-hydroxypyridine followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures. The resulting 4-bromo-3-hydroxypyridine is then subjected to formylation using a Vilsmeier-Haack reagent, which is a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 4-Bromo-3-pyridinecarboxylic acid.

    Reduction: 4-Bromo-3-hydroxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-hydroxypyridine-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxypyridine-2-carbaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

    4-Bromo-3-hydroxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    3-Hydroxypyridine-2-carbaldehyde:

    4-Bromo-2-hydroxypyridine: The position of the hydroxyl group is different, leading to variations in chemical behavior and applications.

Uniqueness: 4-Bromo-3-hydroxypyridine-2-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.

Properties

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

4-bromo-3-hydroxypyridine-2-carbaldehyde

InChI

InChI=1S/C6H4BrNO2/c7-4-1-2-8-5(3-9)6(4)10/h1-3,10H

InChI Key

BCSPTLALNOZEAH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)O)C=O

Origin of Product

United States

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